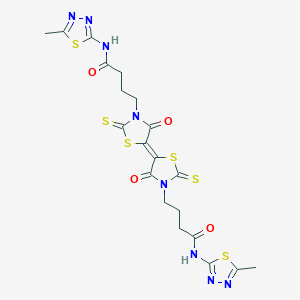
RCL L336904
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Di{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4,4’-dioxo-2,2’-dithioxo-5,5’-bis[1,3-thiazolidin-5-ylidene] is a complex organic compound featuring multiple heterocyclic rings, including thiadiazole and thiazolidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Di{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4,4’-dioxo-2,2’-dithioxo-5,5’-bis[1,3-thiazolidin-5-ylidene] typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide under controlled conditions.
Formation of Thiazolidine Ring: This involves the cyclization of appropriate intermediates, often using Lewis acid catalysts.
Coupling Reactions: The final step involves coupling the thiadiazole and thiazolidine intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3,3’-Di{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4,4’-dioxo-2,2’-dithioxo-5,5’-bis[1,3-thiazolidin-5-ylidene] can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines .
科学的研究の応用
3,3’-Di{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4,4’-dioxo-2,2’-dithioxo-5,5’-bis[1,3-thiazolidin-5-ylidene] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: The compound is explored for its use in catalysis and as a precursor for other complex molecules.
作用機序
The mechanism of action of 3,3’-Di{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4,4’-dioxo-2,2’-dithioxo-5,5’-bis[1,3-thiazolidin-5-ylidene] involves its interaction with specific molecular targets. The thiadiazole and thiazolidine rings are known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological pathways .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Thiazolidine Derivatives: Compounds with thiazolidine rings are also known for their antimicrobial and anti-inflammatory properties.
Uniqueness
3,3’-Di{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4,4’-dioxo-2,2’-dithioxo-5,5’-bis[1,3-thiazolidin-5-ylidene] is unique due to its combination of multiple heterocyclic rings, which may confer enhanced biological activity and specificity compared to simpler analogs .
特性
分子式 |
C20H20N8O4S6 |
|---|---|
分子量 |
628.8g/mol |
IUPAC名 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-[3-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C20H20N8O4S6/c1-9-23-25-17(35-9)21-11(29)5-3-7-27-15(31)13(37-19(27)33)14-16(32)28(20(34)38-14)8-4-6-12(30)22-18-26-24-10(2)36-18/h3-8H2,1-2H3,(H,21,25,29)(H,22,26,30)/b14-13+ |
InChIキー |
FEKVNOAJUGTZDL-BUHFOSPRSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=NN=C(S4)C)SC2=S |
異性体SMILES |
CC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=NN=C(S4)C)/SC2=S |
正規SMILES |
CC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=NN=C(S4)C)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-methoxy-6-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413133.png)



![5-[(2-(2-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B413142.png)
![5-[(2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B413145.png)
![(E)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}-1-(4-METHYLPHENYL)METHANIMINE](/img/structure/B413149.png)
![4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)[4-(PROPAN-2-YL)PHENYL]METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B413150.png)
![4-[(2-(2-chloro-5-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B413151.png)
![4-[3-(1,3-benzodioxol-5-yl)-2-methyl-2-propenylidene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B413152.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B413155.png)
![5-[(3-{3-Nitrophenyl}-2-propenylidene)amino]-2-(2-methylphenyl)-1,3-benzoxazole](/img/structure/B413156.png)
![2-(2-chloro-5-iodophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B413157.png)
